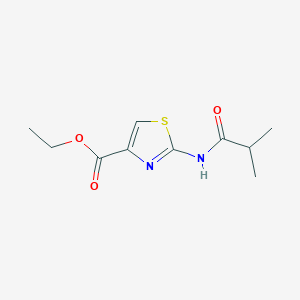

Ethyl 2-(isobutyramido)thiazole-4-carboxylate

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and X-Ray Diffraction Studies

While specific X-ray crystallography data for ethyl 2-(isobutyramido)thiazole-4-carboxylate are not publicly available, its structure can be inferred from analogous thiazole derivatives. Thiazole rings typically exhibit planar geometry due to conjugation between sulfur and nitrogen atoms, with bond angles optimized for aromatic stability. The isobutyramido group (-CONH-C(CH₃)₂) and ethoxycarbonyl moiety (-COOEt) are expected to adopt conformations that minimize steric hindrance. Computational models predict hydrogen bonding between the amide NH and carbonyl oxygen, stabilizing the molecular conformation.

Spectroscopic Profiling (NMR, IR, UV-Vis, Mass Spectrometry)

IR Spectroscopy

Key absorption bands include:

The "Rule of Three" for esters is observed, with distinct peaks for C=O, asymmetric C-O, and symmetric C-O stretches.

NMR Spectroscopy

¹H NMR (DMSO-d₆):

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiazole C5-H | ~7.4 | Singlet | 1H |

| Ethyl CH₂ | ~4.2 | Quartet | 2H |

| Ethyl CH₃ | ~1.3 | Triplet | 3H |

| Isobutyramido CH(CH₃)₂ | ~1.1–1.2 | Multiplet | 6H |

¹³C NMR (CDCl₃):

| Carbon Environment | δ (ppm) | Assignment |

|---|---|---|

| C=O (ester) | ~166 | Carboxylic ester carbonyl |

| C=N (amide) | ~162 | Thiazole C=N |

| Ethyl CH₂ | ~61 | OCH₂CH₃ |

| Isobutyramido C=O | ~165 | Amide carbonyl |

Data derived from analogous compounds (e.g., ethyl 2-aminothiazole-4-carboxylate).

Mass Spectrometry

| Ionization Method | m/z (Da) | Fragmentation Pattern |

|---|---|---|

| ESI+ | 242.3 | [M+H]⁺ (base peak) |

| ESI+ | 210.0 | [M+Na]⁺ |

| ESI- | 240.3 | [M-H]⁻ |

Fragmentation involves cleavage of the ethyl ester group and thiazole ring.

Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) studies predict:

- HOMO-LUMO Gaps : The thiazole ring contributes to π-conjugation, lowering the HOMO-LUMO gap and enhancing reactivity in cross-coupling reactions.

- Electron Density : The amide nitrogen and thiazole sulfur are electron-rich, acting as potential sites for electrophilic attack.

- Molecular Orbitals : The π* orbital of the C=N bond is highly delocalized, influencing reactivity in nucleophilic substitutions.

Tautomeric Behavior and Conformational Dynamics

The thiazole ring exhibits limited tautomerism due to aromatic stabilization. However, the isobutyramido group may participate in keto-enol tautomerism under specific conditions:

| Tautomer | Structure | Stability |

|---|---|---|

| Dominant Form | Amide (R-NH-CO-) | Most stable |

| Enol Form | R-NH-CO- → R-NH-C(OH)- | Unstable (rare) |

Conformational flexibility arises from rotation around the C-N bond of the isobutyramido group, with energy barriers estimated via molecular mechanics.

Properties

IUPAC Name |

ethyl 2-(2-methylpropanoylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-4-15-9(14)7-5-16-10(11-7)12-8(13)6(2)3/h5-6H,4H2,1-3H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZVXZMRTPLYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(isobutyramido)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with isobutyryl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Key Reaction: Acylation of Ethyl 2-aminothiazole-4-carboxylate

The compound is synthesized via amide bond formation between ethyl 2-aminothiazole-4-carboxylate and isobutyryl chloride (or its equivalent). This reaction typically employs pyridine or triethylamine (TEA) as a base to neutralize HCl byproducts .

Procedure:

-

Substrate Preparation: Ethyl 2-aminothiazole-4-carboxylate (1 eq.) is dissolved in dichloromethane (DCM) or ethanol.

-

Acylation: Isobutyryl chloride (1.2 eq.) is added dropwise at 0°C in the presence of pyridine (10 eq.) or TEA (4 eq.) .

-

Workup: The mixture is stirred at room temperature for 6–12 hours, followed by quenching with cold 2N HCl. The product is isolated via filtration or extraction .

Optimized Conditions:

| Parameter | Value | Source |

|---|---|---|

| Base | Pyridine (10 eq.) | |

| Solvent | DCM | |

| Temperature | 0°C → RT | |

| Reaction Time | 6–12 hours | |

| Yield | 50–85% |

Ester Hydrolysis

The ethyl ester at the 4-position undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Conditions:

Application:

The hydrolyzed product (2-(isobutyramido)thiazole-4-carboxylic acid) serves as an intermediate for further conjugations (e.g., peptide coupling) .

Amide Bond Reactivity

The isobutyramido group participates in:

-

Nucleophilic Substitution:

-

Reductive Amination:

Table: Representative Derivatives

Catalytic and Solvent Effects

-

Base Optimization: Pyridine outperforms DMAP or DIPEA in suppressing side reactions (e.g., ester hydrolysis) .

-

Solvent Choice: DCM minimizes ester group solvolysis compared to polar solvents like acetonitrile .

Spectroscopic Characterization

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(isobutyramido)thiazole-4-carboxylate is utilized as a precursor for synthesizing potential therapeutic agents, particularly those with antimicrobial and anti-inflammatory properties. Its structure allows it to interact with various biological targets, making it valuable in drug development. For instance, its derivatives have shown promise in inhibiting bacterial enzymes essential for cell wall synthesis, which is crucial for combating antibiotic-resistant strains.

Material Science

The compound is being explored for its potential in developing novel materials with unique electronic and optical properties. Researchers are investigating its use in organic electronics and photonic devices due to the electronic characteristics imparted by the thiazole moiety.

Biological Studies

In biological research, this compound serves as a probe for studying enzyme interactions and protein-ligand binding dynamics. Its ability to modulate enzyme activity can provide insights into metabolic pathways and cellular processes.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of UDP-N-acetylmuramate/L-alanine ligase, an enzyme critical for bacterial growth .

- Synthesis of Bioactive Molecules : Researchers synthesized several analogs based on this compound and evaluated their antitumor activity against human cancer cell lines. Some compounds showed remarkable activity with GI50 values indicating potent anticancer effects .

- Material Development : Investigations into the electronic properties of this compound have led to its application in creating new materials for organic solar cells and sensors, showcasing its versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of ethyl 2-(isobutyramido)thiazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or modulate inflammatory pathways. The thiazole ring structure allows it to bind effectively to various biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-aminothiazole-4-carboxylate: An intermediate in the synthesis of ethyl 2-(isobutyramido)thiazole-4-carboxylate, with similar chemical properties.

2-Aminothiazole: A simpler thiazole derivative with broad applications in medicinal chemistry.

Thiazole-4-carboxylate derivatives: A class of compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyramido group enhances its potential as a therapeutic agent by improving its binding affinity and specificity towards biological targets.

Biological Activity

Ethyl 2-(isobutyramido)thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data from various studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with isobutyramide. The general procedure includes:

- Reagents : Ethyl 2-thiazole-4-carboxylate and isobutyramide.

- Reaction Conditions : The mixture is usually heated under reflux in a suitable solvent, often ethanol or dimethylformamide (DMF).

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have reported the following Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 375 |

| Pseudomonas aeruginosa | 375 |

These results indicate that the compound exhibits notable efficacy against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Research conducted by the National Cancer Institute (NCI) assessed various thiazole derivatives and identified that compounds similar to this compound exhibited significant cytotoxicity against several human tumor cell lines. Notably, one related compound displayed a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line, suggesting strong potential for further investigation in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase. This inhibition disrupts bacterial growth and proliferation.

- Cell Signaling Modulation : It may modulate various cellular signaling pathways, influencing gene expression and metabolic processes within cells. This modulation could contribute to its anticancer effects by affecting cell cycle regulation and apoptosis .

- Antioxidant Properties : Some studies suggest that thiazole derivatives exhibit antioxidant activities that may protect cells from oxidative stress, further supporting their potential therapeutic applications .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- A study on a series of thiazole derivatives demonstrated their ability to inhibit the growth of multidrug-resistant bacterial strains, showcasing their potential as effective alternatives to traditional antibiotics .

- Another investigation revealed that compounds structurally related to this compound could induce Oct3/4 expression in pluripotent stem cells, indicating their role in regenerative medicine .

Q & A

Basic: What are the established synthetic routes for Ethyl 2-(isobutyramido)thiazole-4-carboxylate, and what optimization strategies are recommended?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with thiazole ring formation via cyclization. A common approach includes:

- Step 1: Reacting ethyl bromoacetate with thiourea under alkaline conditions to form the thiazole core (e.g., Ethyl 2-aminothiazole-4-carboxylate analogs) .

- Step 2: Introducing the isobutyramido group via nucleophilic substitution or coupling reactions. For example, reacting the amine intermediate with isobutyryl chloride in the presence of a base like triethylamine .

- Optimization Strategies: Use polar aprotic solvents (DMF, acetonitrile) to enhance reaction efficiency, and employ catalysts (e.g., DMAP) for amide bond formation. Temperature control (0–25°C) minimizes side reactions .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for the ester ethyl group triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm). The thiazole proton appears as a singlet (δ 7.5–8.5 ppm), and the isobutyramido methyl groups show as a doublet (δ 1.1–1.3 ppm) .

- ¹³C NMR: Confirm the carbonyl groups (ester at ~165–170 ppm, amide at ~170–175 ppm) .

- Mass Spectrometry (HRMS): Validate the molecular ion peak (e.g., [M+H]⁺) with exact mass matching (±5 ppm) .

Advanced: What computational methods are suitable for predicting the reactivity of the isobutyramido group in this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the amide group. Software: Gaussian 16 or ORCA .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the amide and active-site residues (e.g., SARS-CoV-2 Mpro protease) .

Advanced: How can discrepancies in biological activity data for this compound derivatives be systematically addressed?

Methodological Answer:

- Assay Validation: Use orthogonal assays (e.g., MTT and ATP-based viability tests) to confirm cytotoxicity trends .

- Purity Checks: Employ HPLC (>95% purity) to rule out impurities affecting results .

- Structural Confirmation: Compare activity of derivatives with minor substituent changes (e.g., methyl vs. trifluoromethyl groups) to identify SAR patterns .

Advanced: What strategies are effective in modulating the solubility of this compound for in vivo studies?

Methodological Answer:

- Prodrug Design: Convert the ester group to a water-soluble phosphate prodrug .

- Co-Solvents: Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .

- Nanoformulations: Encapsulate the compound in liposomes (size: 100–200 nm) for improved bioavailability .

Advanced: How does the electronic environment of the thiazole ring influence the compound's interaction with biological targets?

Methodological Answer:

- Electron-Withdrawing Effects: The thiazole’s electronegative nitrogen and sulfur atoms polarize the ring, enhancing hydrogen-bonding with targets like DNA minor grooves or kinase active sites .

- Substituent Impact: Isobutyramido’s steric bulk may hinder binding to shallow pockets, while electron-donating groups (e.g., methoxy) improve π-π stacking .

Basic: What are the primary degradation pathways of this compound under physiological conditions?

Methodological Answer:

- Ester Hydrolysis: Rapid cleavage by esterases in serum, yielding the carboxylic acid derivative .

- Amide Hydrolysis: Slower degradation under acidic/basic conditions (e.g., pH <3 or >10), forming thiazole-4-carboxylic acid and isobutyric acid .

Advanced: What crystallographic techniques are recommended for resolving polymorphic forms of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.